![molecular formula C13H14O3 B13530047 Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused with an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a naphthalene derivative with an epoxide precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid derivatives, while reduction can produce diols.
科学的研究の応用
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spiro compounds.
Industry: It can be utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its bioactive properties and applications in medicinal chemistry.
Spiro[pyrazole-3,3’-pyrazolo[3,4-c]pyrazole]: Exhibits antimicrobial activity and is used in the synthesis of heterocyclic compounds.
Spiro[1,3,4-thiadiazoline]:
Uniqueness
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
methyl spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)7-6-9-4-2-3-5-10(9)8-13/h2-5,11H,6-8H2,1H3 |
InChIキー |
BPWPEIAFRGSHIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2(O1)CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
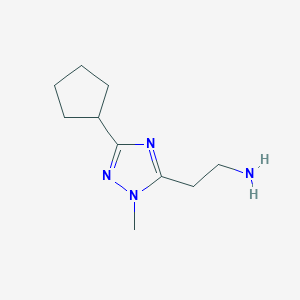
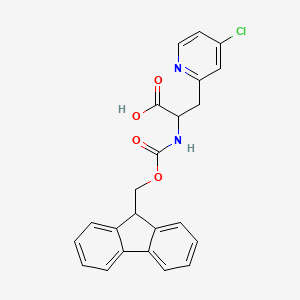
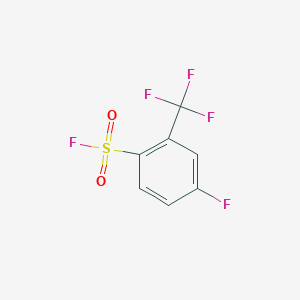
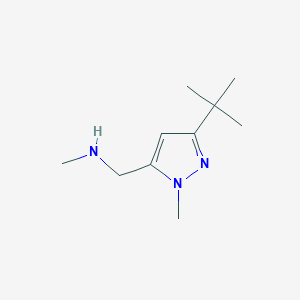
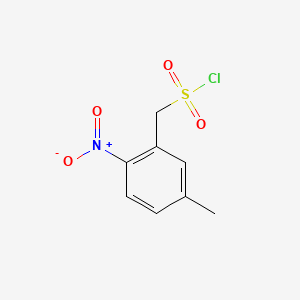




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

